Cas no 123392-11-0 (Pyrimidine,2,2'-[1,10-decanediylbis(thio)]bis[4,6-dimethyl- (9CI))
123392-11-0 structure
Product Name:Pyrimidine,2,2'-[1,10-decanediylbis(thio)]bis[4,6-dimethyl- (9CI)
CAS-nummer:123392-11-0
MF:C22H34N4S2
MW:418.662162303925
CID:194893
PubChem ID:3078953
Update Time:2025-04-19
Pyrimidine,2,2'-[1,10-decanediylbis(thio)]bis[4,6-dimethyl- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyrimidine,2,2'-[1,10-decanediylbis(thio)]bis[4,6-dimethyl- (9CI)
- 2-[10-(4,6-dimethylpyrimidin-2-yl)sulfanyldecylsulfanyl]-4,6-dimethylpyrimidine
- 123392-11-0
- 1,10-Bis(4,6-dimethylpyrimidinyl-2-thio)decane
- Pyrimidine, 2,2'-(1,10-decanediylbis(thio))bis(4,6-dimethyl-
- DTXSID30153997
- 2,2'-(1,10-Decanediylbis(thio))bis(4,6-dimethylpyrimidine)
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- Inchi: 1S/C22H34N4S2/c1-17-15-18(2)24-21(23-17)27-13-11-9-7-5-6-8-10-12-14-28-22-25-19(3)16-20(4)26-22/h15-16H,5-14H2,1-4H3
- InChI-sleutel: UUXIMURPTMJGHJ-UHFFFAOYSA-N
- LACHT: S(C1N=C(C)C=C(C)N=1)CCCCCCCCCCSC1N=C(C)C=C(C)N=1
Berekende eigenschappen
- Exacte massa: 418.22282
- Monoisotopische massa: 418.222488
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 13
- Complexiteit: 343
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 102
- XLogP3: 7.1
Experimentele eigenschappen
- Dichtheid: 1.11
- Kookpunt: 569°Cat760mmHg
- Vlampunt: 297.9°C
- Brekindex: 1.571
- PSA: 51.56
Pyrimidine,2,2'-[1,10-decanediylbis(thio)]bis[4,6-dimethyl- (9CI) Gerelateerde literatuur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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